![molecular formula C15H17N3O B7537193 4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor properties.
Wirkmechanismus
DMXAA’s mechanism of action involves the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for the production of type I interferons, which play a critical role in the immune response to cancer. DMXAA activates this pathway by binding to a specific receptor on the surface of immune cells, leading to the production of type I interferons.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in vivo. These effects include the activation of the immune system, the induction of apoptosis in tumor cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is its ability to selectively target tumor cells while sparing normal cells. This makes it a potentially useful tool for cancer research. However, DMXAA has some limitations, including its poor solubility in water and its instability in solution. These factors can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several areas of future research that could be pursued with DMXAA. One area of interest is the development of more stable and soluble analogs of DMXAA. Another area of research could focus on the use of DMXAA in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to better understand the mechanisms underlying DMXAA’s anti-tumor effects.
Synthesemethoden
DMXAA can be synthesized through a multi-step process starting with the reaction of 2,4-dimethyl-5-nitroimidazole with 3,5-dimethyl-1,2-dibromo-4-(trifluoromethyl)benzene. The resulting product is then reacted with sodium methoxide and 2-(chloromethyl)oxazole to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Eigenschaften
IUPAC Name |
4-[(5,6-dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-14-15(6-10(9)2)18(8-16-14)7-13-11(3)17-19-12(13)4/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODJBNFFIFBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.